molecular formula C4H6ClNO2 B3383896 2-(Dimethylamino)-2-oxoacetyl chloride CAS No. 50680-54-1

2-(Dimethylamino)-2-oxoacetyl chloride

Cat. No.: B3383896
CAS No.: 50680-54-1
M. Wt: 135.55 g/mol
InChI Key: DJSSLRVAYVVBLQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-oxoacetyl chloride is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of acetyl chloride, where the acetyl group is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-oxoacetyl chloride typically involves the reaction of dimethylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

(CH3)2NH+(COCl)2(CH3)2NCOCOCl+HCl\text{(CH3)2NH} + \text{(COCl)2} \rightarrow \text{(CH3)2NCOCOCl} + \text{HCl} (CH3)2NH+(COCl)2→(CH3)2NCOCOCl+HCl

This reaction requires careful control of temperature and the use of a suitable solvent, such as dichloromethane, to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-2-oxoacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form dimethylamine and oxalic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids, such as aluminum chloride

Major Products:

  • Substituted amides, esters, and thioesters
  • Dimethylamine and oxalic acid (from hydrolysis)

Scientific Research Applications

2-(Dimethylamino)-2-oxoacetyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It can be used in the modification of polymers to introduce functional groups that enhance the properties of the resulting materials.

    Biological Studies: It is employed in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-oxoacetyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Comparison with Similar Compounds

    Acetyl chloride: Lacks the dimethylamino group, making it less reactive towards nucleophiles.

    Dimethylaminoacetyl chloride: Similar structure but lacks the oxo group, resulting in different reactivity and applications.

Uniqueness: 2-(Dimethylamino)-2-oxoacetyl chloride is unique due to the presence of both the dimethylamino and oxo groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

2-(dimethylamino)-2-oxoacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-6(2)4(8)3(5)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSSLRVAYVVBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516742
Record name (Dimethylamino)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50680-54-1
Record name (Dimethylamino)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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